molecular formula C17H13ClN2O2 B2532513 5-(4-chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 109925-44-2

5-(4-chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2532513
CAS No.: 109925-44-2
M. Wt: 312.75
InChI Key: KHNSYFWTKCOKRU-UHFFFAOYSA-N
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Description

5-(4-Chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (C₁₇H₁₃ClN₂O₂; Figure 1) is a pyrazole-based compound characterized by a carbaldehyde group at position 4, a 4-chlorophenoxy substituent at position 5, a methyl group at position 1, and a phenyl ring at position 3. Its crystal structure (monoclinic, space group P2₁/c) exhibits a dihedral angle of 93.9° between the pyrazole and phenyl rings, influencing its molecular conformation and intermolecular interactions . The compound serves as a key intermediate in synthesizing bioactive pyrazole derivatives with reported antimicrobial, anti-inflammatory, and analgesic activities .

Properties

IUPAC Name

5-(4-chlorophenoxy)-1-methyl-3-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-20-17(22-14-9-7-13(18)8-10-14)15(11-21)16(19-20)12-5-3-2-4-6-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNSYFWTKCOKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C=O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chlorophenoxy and phenyl groups. The final step involves the formylation of the pyrazole ring to introduce the carbaldehyde group.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction using 4-chlorophenol and an appropriate leaving group.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzene and an acyl chloride.

    Formylation: The final step involves the formylation of the pyrazole ring using a Vilsmeier-Haack reaction, which employs DMF and POCl3 to introduce the carbaldehyde group.

Industrial Production Methods

Industrial production of 5-(4-chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 5-Position

The 5-chloro group undergoes displacement under basic conditions, enabling the synthesis of aryloxy derivatives:

ReagentConditionsProductYieldReference
4-ChlorophenolDMSO, KOH, reflux, 3 hr5-(4-Chlorophenoxy)-derivative85%
2-ChlorophenolKOH, DMSO, 80°C5-(2-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde78%
PiperidineDMF, RT5-Piperidino-substituted derivative92%

This reaction proceeds via an SNAr mechanism, where the electron-withdrawing pyrazole ring activates the chloro group for nucleophilic attack .

Knoevenagel Condensation

The aldehyde participates in condensations with active methylene compounds:

Example Reaction:
5-(4-Cl-PhO)-Pyrazole-CHO+CH2(CN)CO2Et0CEthyl-2-cyano-3-(pyrazolyl)propionate\text{5-(4-Cl-PhO)-Pyrazole-CHO} + \text{CH}_2(\text{CN})\text{CO}_2\text{Et} \xrightarrow{0^\circ \text{C}} \text{Ethyl-2-cyano-3-(pyrazolyl)propionate}

  • Conditions: 0°C, ethanol, catalytic piperidine

  • Key Product: Ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)propionate (87% yield)

Hydrazone and Thiosemicarbazone Formation

Reaction with nitrogen nucleophiles yields bioactive derivatives:

ReagentProduct TypeBiological ActivityReference
ThiosemicarbazideN-Methylene-thiosemicarbazoneAnticonvulsant (ED₅₀ = 32 mg/kg in MES test)
SemicarbazideHydrazoneAnalgesic (Tail flick latency ↑ 58%)
2,4-DinitrophenylhydrazineHydrazoneCrystallographic characterization

Oxidation Reactions

The aldehyde group undergoes controlled oxidation:

Pathway:
R-CHOKMnO4/H2OR-COOHSOCl2R-COClR’NH2R-CONHR’\text{R-CHO} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{O}} \text{R-COOH} \xrightarrow{\text{SOCl}_2} \text{R-COCl} \xrightarrow{\text{R'NH}_2} \text{R-CONHR'}

  • Oxidation Product: 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (93% yield)

  • Derivatization: Conversion to amides (e.g., N-(4-fluorophenyl)-amide) showed COX-2 inhibition (IC₅₀ = 0.07 µM)

Crystal Engineering via Non-Covalent Interactions

The compound’s solid-state behavior influences supramolecular architectures:

Interaction TypeParametersStructural Role
C–H⋯πd = 2.79 Å, θ = 156°Forms inversion dimers
C–H⋯Od = 2.38 ÅLinks dimers into columns
O⋯Cl3.091 ÅStabilizes 3D network

Data from single-crystal XRD (CCDC 989211)

This compound’s versatility in forming pharmaceutically relevant heterocycles (chromones, bipyrazoles) and its tunable electronic properties make it a strategic building block in medicinal chemistry. Recent applications focus on developing kinase inhibitors and antimicrobial agents, with several derivatives entering preclinical evaluation .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been explored for its potential in developing therapeutic agents, particularly in the context of central nervous system (CNS) disorders and antimicrobial activities.

Anticonvulsant Activity

Research indicates that derivatives of pyrazole compounds, including 5-(4-chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde, exhibit anticonvulsant properties. A study demonstrated that modifications to the pyrazole structure can enhance efficacy against seizures, suggesting potential for treating epilepsy and other seizure disorders .

Table 1: Anticonvulsant Activity of Pyrazole Derivatives

Compound NameModel UsedEfficacy (%)Reference
Pyrazole APTZ-induced seizures90
Pyrazole BMaximal electroshock85

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Studies have indicated that pyrazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus, making them potential candidates for developing new antibiotics .

Table 2: Antimicrobial Activity

Compound NameBacterial StrainMIC (µg/ml)Reference
5-(4-chlorophenoxy)-pyrazoleStaphylococcus aureus4
5-(4-chlorophenoxy)-pyrazoleEscherichia coli8

Photochemical Applications

5-(4-Chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde has also been studied for its photochemical properties. The compound displays interesting photochromic behavior, which can be utilized in materials science for developing light-responsive materials and sensors. The ability to undergo reversible transformations upon exposure to light opens avenues for applications in optical devices and smart materials .

Case Studies and Research Findings

Several studies have documented the synthesis and characterization of this compound, highlighting its biological activities:

Synthesis and Characterization

The synthesis typically involves refluxing a mixture of precursor compounds under specific conditions to obtain the desired pyrazole derivative. For example, one method involves combining 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-carboxaldehyde with 4-chlorophenol in dimethyl sulfoxide, followed by the addition of potassium hydroxide .

Research has focused on evaluating the biological activity of synthesized pyrazoles through various assays, including cytotoxicity tests against cancer cell lines and antimicrobial susceptibility tests. These studies provide valuable insights into the potential therapeutic uses of these compounds.

Table 3: Summary of Biological Activity Studies

Study FocusMethodologyKey Findings
Anticonvulsant ActivityPTZ-induced seizure modelSignificant reduction in seizure frequency
Antimicrobial TestingAgar diffusion methodEffective against multiple bacterial strains
Photochemical PropertiesUV-visible spectroscopyExhibits reversible photochromic behavior

Mechanism of Action

The mechanism of action of 5-(4-chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Crystal System/Space Group Pharmacological Activities
5-(4-Chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde C₁₇H₁₃ClN₂O₂ 4-Cl-phenoxy, methyl, phenyl 312.74 Monoclinic/P2₁/c Antimicrobial, anti-inflammatory
5-(4-Bromophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde C₁₇H₁₃BrN₂O₂ 4-Br-phenoxy (vs. Cl) 357.20 Not reported Similar to Cl analog (assumed)
5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde C₁₇H₁₀ClF₃N₂O CF₃ (vs. methyl), 4-Cl-phenyl (vs. phenoxy) 350.73 Not reported Potential enhanced metabolic stability
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde C₁₁H₁₀ClN₂O Cl at position 5 (vs. phenoxy) 220.66 Orthorhombic/Pbca Intermediate for Vilsmeier–Haack reactions

Key Observations :

  • Halogen Effects: Replacing the 4-Cl-phenoxy group with 4-Br-phenoxy increases molecular weight and may alter lipophilicity and receptor binding .
  • Trifluoromethyl Substitution : The CF₃ group (electron-withdrawing) in the trifluoromethyl analog could enhance metabolic stability compared to the methyl group in the target compound .

Crystallographic and Conformational Comparisons

  • Target Compound: Monoclinic system (P2₁/c) with unit cell parameters a = 9.10 Å, b = 7.53 Å, c = 22.12 Å, β = 93.9°. Weak C–H···O interactions stabilize the crystal lattice .
  • Trifluoromethyl Analog: Monoclinic (P2₁/c) but with larger unit cell dimensions (a = 12.27 Å, b = 10.44 Å, c = 15.70 Å; β = 108.93°). C–H···F interactions dominate packing .
  • Dihydro-pyrazoline Derivatives: 4,5-Dihydro-1H-pyrazole analogs (e.g., compound 1 in ) exhibit non-planar conformations due to the saturated pyrazoline ring, reducing conjugation compared to fully aromatic pyrazoles .

Pharmacological Implications

  • Antimicrobial Activity: The 4-chlorophenoxy group in the target compound enhances membrane permeability compared to simpler chloro or methyl substituents .
  • Anti-inflammatory Potential: Aryloxy groups (e.g., phenoxy) improve binding to cyclooxygenase (COX) enzymes, a trait shared with related compounds like 5-(4-bromophenoxy) derivatives .
  • Metabolic Stability : Trifluoromethyl groups in analogs may reduce oxidative degradation, extending half-life in vivo .

Biological Activity

5-(4-Chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of 5-(4-chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde with 4-chlorophenol in a dimethyl sulfoxide (DMSO) medium, followed by the addition of potassium hydroxide. The reaction is refluxed for several hours to yield the desired product, which can be purified through recrystallization techniques .

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Below are detailed findings from recent research:

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to 5-(4-chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde have shown effective inhibition against various cancer cell lines. In one study, a related pyrazole compound demonstrated an IC50 value of 49.85 µM against tumor cells, indicating potent growth inhibitory effects .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro tests revealed that certain derivatives achieved up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented extensively. Compounds similar to 5-(4-chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde displayed activity against various bacterial strains and fungi, suggesting a broad-spectrum antimicrobial potential .

Case Studies

Case Study 1: Antitumor Activity

In a study conducted by Xia et al., derivatives similar to the target compound were synthesized and screened for antitumor activity. The results indicated significant cell apoptosis in treated cancer cell lines, showcasing the potential for these compounds in cancer therapeutics .

Case Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of pyrazole derivatives in carrageenan-induced paw edema models. The results demonstrated that these compounds exhibited comparable efficacy to established anti-inflammatory agents like indomethacin .

Data Summary

Biological Activity IC50 Value (µM) Reference
Antitumor49.85
TNF-α InhibitionUp to 85%
AntimicrobialVaried

Q & A

Basic: What are the standard synthetic routes for this compound?

Methodological Answer:
The compound is typically synthesized via nucleophilic aromatic substitution. A common procedure involves reacting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 4-chlorophenol in dimethyl sulfoxide (DMSO) using a base catalyst (e.g., KOH or K₂CO₃) under reflux for 3–6 hours . After completion, the mixture is cooled, poured onto ice, and the product is recrystallized from ethanol. Alternative routes include the Vilsmeier–Haack reaction for intermediate preparation .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:
Characterization employs:

  • Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and purity. IR spectroscopy verifies aldehyde (C=O stretch ~1700 cm⁻¹) and aromatic C–O–C linkages .
  • X-ray crystallography : Resolves molecular geometry, dihedral angles (e.g., phenyl rings inclined at 40.84° and 65.30° to the pyrazole core), and intermolecular interactions (C–H⋯O hydrogen bonds, O⋯Cl contacts) .
  • Elemental analysis : Validates empirical formula (C₁₇H₁₃ClN₂O₂) .

Advanced: How to optimize reaction yields during synthesis?

Methodological Answer:
Key variables include:

  • Catalyst selection : KOH (stronger base) may enhance phenol deprotonation vs. K₂CO₃, improving nucleophilic attack .
  • Solvent choice : Polar aprotic solvents (DMSO) stabilize intermediates and facilitate substitution .
  • Reaction time : Extended reflux (6 hours vs. 3 hours) increases conversion but risks side reactions (e.g., aldehyde oxidation) .
    Monitor progress via TLC (hexane:ethyl acetate 7:3) and optimize recrystallization (ethanol vs. DMF/ethanol mixtures) for purity .

Advanced: What structural features influence bioactivity?

Methodological Answer:

  • Substituent positioning : The 4-chlorophenoxy group enhances antimicrobial activity by increasing lipophilicity and membrane penetration .
  • Planarity : Dihedral angles between the pyrazole core and aryl rings (e.g., 40.84°) affect binding to biological targets (e.g., enzyme active sites) .
  • Aldehyde functionality : Serves as a reactive handle for derivatization (e.g., hydrazone formation for anticonvulsant activity) .

Advanced: How to resolve contradictions in reported synthesis yields?

Methodological Answer:
Discrepancies arise from:

  • Phenol reactivity : Electron-withdrawing groups (e.g., Cl in 4-chlorophenol) slow nucleophilic substitution vs. electron-donating groups .
  • Base strength : KOH (pKa ~15.7) outperforms K₂CO₃ (pKa ~10.3) in deprotonating phenolic -OH .
  • Workup protocols : Incomplete recrystallization (e.g., ethanol vs. DMF/ethanol) may reduce isolated yields . Validate via HPLC purity checks.

Advanced: What computational methods predict reactivity?

Methodological Answer:

  • DFT calculations : Model electronic properties (e.g., Fukui indices) to identify nucleophilic/electrophilic sites for derivatization .
  • Molecular docking : Predict interactions with biological targets (e.g., carbonic anhydrase IX) using crystallographic data .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., O⋯Cl contacts) influencing crystal packing and stability .

Basic: What solvents are suitable for recrystallization?

Methodological Answer:

  • Ethanol : Yields high-purity crystals (mp 140–141°C) with slow evaporation .
  • DMF/ethanol mixtures (1:2): Improves solubility for bulky derivatives .
    Avoid protic solvents (e.g., water) to prevent aldehyde hydration.

Advanced: How to design derivatives for enhanced bioactivity?

Methodological Answer:

  • Knoevenagel condensation : React the aldehyde with ethyl cyanoacetate to introduce α,β-unsaturated nitriles, improving anticonvulsant activity .
  • Hydrazide derivatives : Synthesize Schiff bases (e.g., N'-[(pyrazolyl)methylene]hydrazides) for antimicrobial screening .
  • Structure-activity relationships (SAR) : Modify the 4-chlorophenoxy group to -CF₃ or -OCH₃ to modulate electron effects and logP .

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